molecular formula C9H12F7IO B3040429 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane CAS No. 200501-94-6

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane

Cat. No.: B3040429
CAS No.: 200501-94-6
M. Wt: 396.08 g/mol
InChI Key: QQQSHSLFOZIZQR-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane (CAS 200501-94-6) is a fluorinated organic compound characterized by a linear octane backbone substituted with iodine at the 4-position, tetrafluoro groups at the 1,1,1,2-positions, and a trifluoromethoxy group at the 2-position. Its molecular formula is C₉H₁₂F₇I, with a molecular weight of 380.08 g/mol . The compound exhibits light sensitivity, necessitating storage in dark, inert conditions to prevent degradation .

Properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F7IO/c1-2-3-4-6(17)5-7(10,8(11,12)13)18-9(14,15)16/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQSHSLFOZIZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(F)(F)F)(OC(F)(F)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane typically involves the introduction of iodine and fluorine atoms into an octane backbone. One common method involves the reaction of an octane derivative with iodine and fluorine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of specialized reactors and purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding fluorinated alcohols.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form fluorinated ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), solvents like DMF or DMSO, temperatures around 0-25°C.

    Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, temperatures around 0-25°C.

    Oxidation: Potassium permanganate (KMnO4), aqueous or organic solvents, temperatures around 25-50°C.

Major Products

    Substitution: Fluorinated azides or nitriles.

    Reduction: Fluorinated alcohols.

    Oxidation: Fluorinated ketones or carboxylic acids.

Scientific Research Applications

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.

    Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging techniques such as positron emission tomography (PET).

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, or other biomolecules, affecting their function and activity. The compound’s high electronegativity and lipophilicity enable it to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of perfluorinated iodoalkanes, which vary in chain length, fluorine substitution patterns, and functional groups. Key analogs include:

Compound Name CAS Number Molecular Formula Substituents Key Features Reference
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane 200501-94-6 C₉H₁₂F₇I - 8-carbon chain
- Iodo at C4
- CF₃O at C2
High molecular weight; trifluoromethoxy group enhances electronic effects
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)pentane 4514399 C₅H₅F₇I - 5-carbon chain
- Same substituents as above
Shorter chain reduces lipophilicity; potential for higher volatility
1,1,1,2,2,3,3-heptafluoro-4-iodobutane 374-98-1 C₄H₃F₇I - 4-carbon chain
- Heptafluoro substitution at C1–C3
High fluorine density; increased stability but lower solubility in non-polar solvents
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane 243128-38-3 C₇H₅F₁₁IO - Heptafluoropropoxy (C₃F₇O) at C2 Bulkier substituent increases steric hindrance; may slow reaction kinetics

Physical and Chemical Properties

  • Chain Length Effects : The octane derivative’s longer chain (C8) increases molecular weight and lipophilicity compared to pentane (C5) or butane (C4) analogs. This could enhance membrane permeability in biological systems but reduce volatility .
  • In contrast, analogs with higher fluorine density (e.g., heptafluoro substitution in CAS 374-98-1) exhibit stronger electron-withdrawing effects, which may deactivate the iodine center .
  • Stability : Light sensitivity is a shared trait among iodofluorocarbons due to the weak C–I bond. However, the octane compound’s longer alkyl chain may offer slight stabilization compared to shorter analogs .

Biological Activity

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. Its unique structure contributes to its diverse biological activities and applications in various scientific fields. The molecular formula for this compound is C5H4F7IO.

  • Molecular Formula : C5H4F7IO
  • CAS Number : 200501-96-8
  • Physical State : Colorless to light yellow liquid

The compound's reactivity is largely influenced by its halogen substituents, particularly the iodine atom, which can participate in nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its chemical reactivity. The presence of fluorine enhances the stability and lipophilicity of the compound, allowing it to interact effectively with biological membranes and cellular targets. The iodine atom's ability to act as a leaving group facilitates various chemical transformations that can lead to bioactive derivatives.

Toxicological Profile

Research has indicated that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and substituents. For instance, studies have shown that perfluoroalkyl substances (PFAS), which share similar properties with this compound, may have adverse effects on human health, including endocrine disruption and developmental toxicity . However, specific toxicological data for this compound remains limited.

Case Studies and Research Findings

Recent studies have explored the applications of fluorinated compounds in medicinal chemistry:

  • Fluorinated Imaging Agents : Compounds similar to this compound are being investigated for their potential use as imaging agents in medical diagnostics due to their favorable chemical properties .
  • Antimicrobial Activity : Some fluorinated compounds have shown promising antimicrobial properties. A comparative study indicated that certain fluorinated ethers exhibit enhanced activity against bacterial strains compared to their non-fluorinated counterparts .

Data Table: Comparative Biological Activities

Compound NameStructureBiological ActivityReference
This compoundC5H4F7IOPotential imaging agent; limited toxicological data
Perfluoroalkyl substances (PFAS)VariesEndocrine disruption; developmental toxicity
Fluorinated ethersVariesAntimicrobial properties

Applications in Research and Industry

This compound has several applications due to its unique properties:

  • Organic Synthesis : It serves as a building block for synthesizing more complex fluorinated compounds.
  • Pharmaceutical Development : Its reactivity allows for the creation of novel drug candidates with enhanced bioavailability and efficacy.
  • Material Science : The compound can be utilized in developing advanced materials with specific functional properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., THF), catalysts (e.g., triethylamine), and reaction durations (e.g., 3 days at room temperature) to maximize yield. Thin-layer chromatography (TLC) is critical for real-time monitoring of reaction progress, as described in phosphazene derivative syntheses . Purification via column chromatography or fractional distillation is recommended to isolate the compound from byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR, particularly <sup>19</sup>F and <sup>13</sup>C) and X-ray crystallography (as used in phosphazene studies) are essential for confirming stereochemistry and fluorine/iodine substituent positions . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Mandatory personal protective equipment (PPE) includes chemically resistant gloves, goggles, and lab coats to prevent skin/eye contact. Waste must be segregated and treated by certified facilities due to potential environmental persistence of perfluorinated compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Density functional theory (DFT) calculations can model electron-density distributions, focusing on the iodine and trifluoromethoxy groups. Frameworks like Marcus theory may explain electron-transfer kinetics, while molecular dynamics simulations assess solvent effects .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points, stability)?

  • Methodological Answer : Cross-validate data using standardized databases (e.g., NIST Chemistry WebBook) . Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity. Compare results with structurally similar perfluorinated compounds (e.g., 1,1,2,2-tetrafluoroethane ).

Q. How can degradation pathways of this compound be systematically studied under environmental conditions?

  • Methodological Answer : Design accelerated aging studies with UV light, ozone, or microbial exposure. Use high-resolution mass spectrometry (HRMS) to identify breakdown products, referencing degradation mechanisms of related iodoperfluoroalkanes .

Q. What experimental frameworks address unexpected byproducts during synthesis?

  • Methodological Answer : Mechanistic studies (e.g., trapping reactive intermediates with scavengers) and isotopic labeling (e.g., <sup>18</sup>O in trifluoromethoxy groups) can elucidate side reactions. Contrast findings with analogous syntheses of 4-(trifluoromethoxy)phenyl derivatives .

Data Analysis and Theoretical Frameworks

Q. How do conflicting crystallography data for fluorinated compounds inform structural refinements?

  • Methodological Answer : Apply Hirshfeld surface analysis to resolve electron-density ambiguities. Compare with crystallographic data from spirocyclic phosphazenes, where fluorine substituents influence packing patterns .

Q. What theoretical models explain the compound’s thermodynamic stability in solution?

  • Methodological Answer : Use solvation-free-energy models (e.g., COSMO-RS) to correlate stability with solvent polarity. Compare with stability trends in perfluorinated sulfonic acids .

Tables: Key Data for Reference

Property Method Reference
Boiling PointFractional Distillation
Fluorine Substituent EffectsDFT Calculations
Degradation ProductsHRMS/UV Exposure Studies
Crystallographic DataX-ray Diffraction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane
Reactant of Route 2
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane

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